molecular formula C2H5NO3 B1683710 Aminooxyacetic acid CAS No. 645-88-5

Aminooxyacetic acid

Cat. No. B1683710
CAS RN: 645-88-5
M. Wt: 91.07 g/mol
InChI Key: NQRKYASMKDDGHT-UHFFFAOYSA-N
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Description

Aminooxyacetic acid is a member of the class of hydroxylamines that is acetic acid substituted at position 2 by an aminooxy group . It inhibits aminobutyrate aminotransferase activity in vivo, resulting in increased levels of gamma-aminobutyric acid in tissues .


Synthesis Analysis

Aminooxyacetic acid has been used in various studies and experiments. For instance, it was used as a ‘carbonyl capture’ reagent in the final cleavage step for the efficient synthesis of an (aminooxy)acetylated-somatostatin derivative . It was also found to inhibit the synthesis of H2S .


Molecular Structure Analysis

The molecular formula of Aminooxyacetic acid is C2H5NO3 . It is an amino acid, a member of hydroxylamines, and a monocarboxylic acid . The IUPAC name is 2-aminooxyacetic acid .


Chemical Reactions Analysis

Aminooxyacetic acid inhibits aminobutyrate aminotransferase activity in vivo . This inhibition raises the level of gamma-aminobutyric acid in tissues .


Physical And Chemical Properties Analysis

The molecular weight of Aminooxyacetic acid is 91.07 g/mol . The InChI is InChI=1S/C2H5NO3/c3-6-1-2(4)5/h1,3H2,(H,4,5) .

Scientific Research Applications

Auxin Biosynthesis Inhibition

Aminooxyacetic acid has been identified as an inhibitor of auxin biosynthesis in plants, demonstrating a unique application in agricultural research. In Arabidopsis, AOAA was found to induce over-accumulation of auxin, suggesting that auxin-related metabolic pathways might vary among plant species. This finding has implications for understanding plant growth and development processes, potentially aiding in the development of novel agricultural techniques to manipulate plant physiology for improved yield and resistance to stresses (Ishii et al., 2010).

Neuroprotective Effects in Chronic Alcoholism

Research on chronic alcoholism in rats has revealed that AOAA can mitigate the detrimental effects of alcohol on the central nervous system. Specifically, AOAA was shown to improve learning and memory in rats subjected to chronic alcohol exposure. This improvement was associated with a reduction in hippocampal hydrogen sulfide levels and an increase in mitochondrial ATPase activity, suggesting a neuroprotective mechanism of action that could have therapeutic implications for alcoholism and related neurodegenerative conditions (Du et al., 2018).

Impact on Epileptogenicity

An electrophysiological study on anesthetized rats investigated AOAA's effects on cortical epileptogenicity, revealing that AOAA modulates somatosensory-evoked responses and cortical epileptogenicity in a concentration-dependent manner. At low concentrations, AOAA increased the amplitude of evoked responses and epileptiform activity, while high concentrations exhibited a suppressive effect. This suggests potential applications of AOAA in studying and possibly treating epilepsy and related neurological disorders (Barna et al., 2002).

Future Directions

Future directions in the field include the delineation of the molecular mechanism of CBS up-regulation of cancer cells and the delineation of the interactions of H2S with other intracellular pathways of cancer cell metabolism and proliferation . There is also an urgent need to develop a potent, selective, and specific pharmacological CBS inhibitor .

properties

IUPAC Name

2-aminooxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO3/c3-6-1-2(4)5/h1,3H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRKYASMKDDGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50214756
Record name Aminooxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminooxyacetic acid

CAS RN

645-88-5
Record name (Aminooxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminooxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminooxyacetic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02079
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aminooxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOOXYACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14I68GI3OQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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